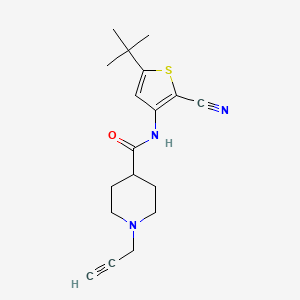
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (referred to as "compound X" in It is a piperidine derivative with a unique chemical structure that makes it a promising candidate for various research purposes. This paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for the use of compound X.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of specific ion channels and receptors in the nervous system. It binds to the pore region of ion channels, preventing the influx of ions into the cell. This results in the inhibition of neurotransmitter release and the regulation of neuronal activity. In addition, compound X can also bind to specific receptors, inhibiting their activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have significant effects on the biochemical and physiological processes in the nervous system. It can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the regulation of neuronal activity. In addition, compound X has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. These effects make it a promising candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its unique chemical structure, which allows for specific targeting of ion channels and receptors. It also has high potency and selectivity, making it a useful tool for investigating the function of specific proteins in the nervous system. However, the limitations of using compound X include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for the use of compound X in scientific research. One possible direction is the investigation of its effects on specific ion channels and receptors in the nervous system. Another direction is the study of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In addition, compound X could be used to develop new drugs with improved potency and selectivity for specific targets in the nervous system.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of tert-butyl acrylate, 2-cyanobenzenethiol, and 4-piperidone hydrochloride in the presence of a base catalyst. The resulting product is then reacted with propargyl bromide to form compound X. The synthesis process can be optimized to obtain high yields of compound X with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
Compound X has potential applications in various scientific research fields. It can be used as a chemical tool for studying the function of ion channels in the nervous system. It can also be used to investigate the role of specific receptors in the regulation of neurotransmitter release. In addition, compound X has potential applications in the study of cancer biology, where it can be used to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-8-21-9-6-13(7-10-21)17(22)20-14-11-16(18(2,3)4)23-15(14)12-19/h1,11,13H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXAFBPSXOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

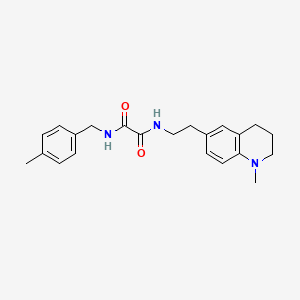
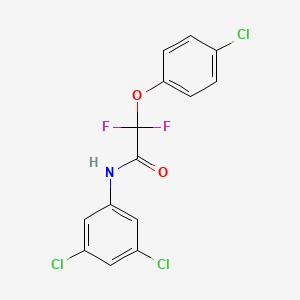
![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

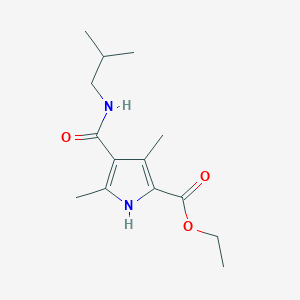
![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
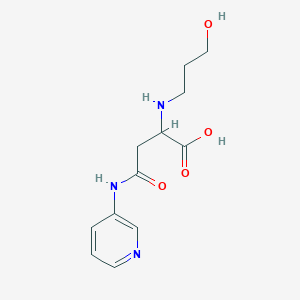
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)